molecular formula C9H11BrN2O B13302966 (3R)-3-Amino-3-(3-bromophenyl)propanamide

(3R)-3-Amino-3-(3-bromophenyl)propanamide

Cat. No.: B13302966
M. Wt: 243.10 g/mol
InChI Key: PZWWNIVOASGHHU-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3-bromophenyl)propanamide: is an organic compound characterized by the presence of an amino group, a bromophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and ®-alanine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-bromobenzaldehyde with ®-alanine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromophenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-bromophenyl)propanamide: Similar structure but with the bromine atom at the 4-position.

    (3R)-3-Amino-3-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    (3R)-3-Amino-3-(3-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3R)-3-Amino-3-(3-bromophenyl)propanamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

PZWWNIVOASGHHU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CC(=O)N)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)N)N

Origin of Product

United States

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